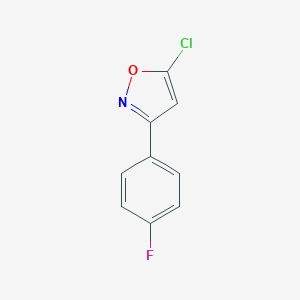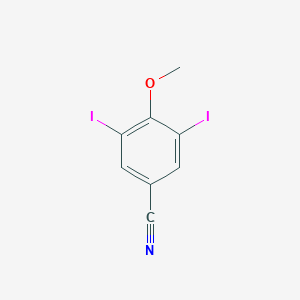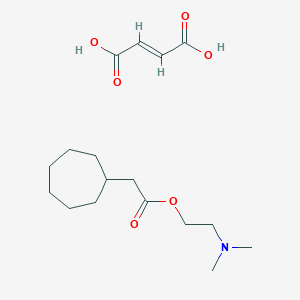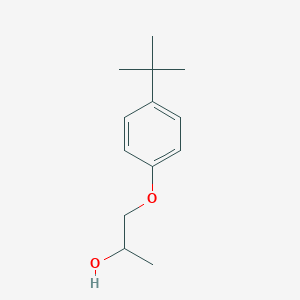
1-(4-Chlorophenyl)-3-methylurea
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3-methylurea (PCMU) is an organic compound that has been used in various scientific research applications. Its chemical structure consists of a phenyl ring with a methylurea group attached to it. It was first synthesized in the late 1950s by a group of researchers at the University of California, Berkeley. Since then, it has been studied extensively and used in a wide range of scientific applications, including biochemical and physiological research.
Wissenschaftliche Forschungsanwendungen
Metabolic Studies and Herbicide Analysis
Metabolic Pathways in Plants
Studies have identified metabolites of compounds similar to 1-(4-Chlorophenyl)-3-methylurea in plants. For instance, 3-(4-chlorophenyl)-1-methylurea was metabolized in cotton, forming unstable hydroxymethyl intermediates and glucoside conjugates (Tanaka, Swanson & Frear, 1972). Similarly, monuron, a related compound, was metabolized in cotton leaves, forming N-hydroxymethyl intermediates and glucosides (Frear & Swanson, 1972).
Resonance Raman Spectrometry for Pesticide Detection
Resonance Raman spectrometry has been utilized for detecting trace amounts of phenylamide pesticides, including derivatives of 1-(4-Chlorophenyl)-3-methylurea in water (Higuchi, Aiko & Tanaka, 1980).
Herbicidal Action and Plant Interaction
Herbicidal Activity
Certain 1,1-dimethyl-3-phenylureas, structurally related to 1-(4-Chlorophenyl)-3-methylurea, show potent herbicidal action, attributed in part to the inhibition of chloroplast electron transport in photosynthesis (Wilcox & Moreland, 1969).
Interaction with Other Chemicals in Plants
Studies on herbicide-insecticide interactions, such as chlorbromuron (a related compound) combined with carbofuran in barley and corn, have revealed synergistic effects on plant growth and metabolism (Hamill & Penner, 1973).
Analytical Chemistry and Environmental Impact
Voltammetric Analysis of Herbicides
Voltammetric studies using a carbon paste electrode have been conducted for the analysis of herbicides like Linuron, a derivative of 1-(4-Chlorophenyl)-3-methylurea (Ðordevic et al., 2011).
Adsorption in Soils
The adsorption of phenylurea herbicides, including derivatives of 1-(4-Chlorophenyl)-3-methylurea, has been studied in various soils, indicating the influence of soil properties on herbicide behavior (Kozak & Weber, 1983).
Enzymatic and Molecular Studies
Enzyme Inhibitors and Mercury Sensors
Thiourea derivatives, including 1-(4-chlorophenyl)-3-phenylthiourea, have been studied for their enzyme inhibitory activities and potential as mercury sensors (Rahman et al., 2021).
Photodegradation Studies
Photodegradation and hydrolysis studies of substituted urea herbicides, similar to 1-(4-Chlorophenyl)-3-methylurea, have been conducted to understand their stability and environmental impact (Gatidou & Iatrou, 2011).
Zukünftige Richtungen
The future directions for research on “1-(4-Chlorophenyl)-3-methylurea” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be investigated .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-10-8(12)11-7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXCBXRQHPLFNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201734 | |
| Record name | Urea, N-(4-chlorophenyl)-N'-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-methylurea | |
CAS RN |
5352-88-5 | |
| Record name | Monomethylmonuron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005352885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monomethylmonuron | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69430 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, N-(4-chlorophenyl)-N'-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5352-88-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

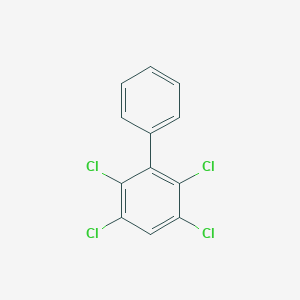
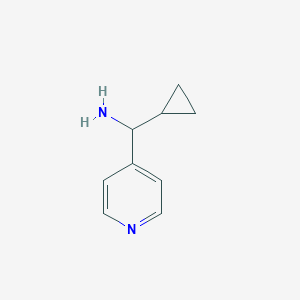
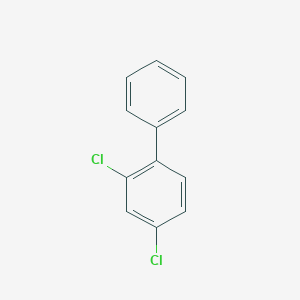
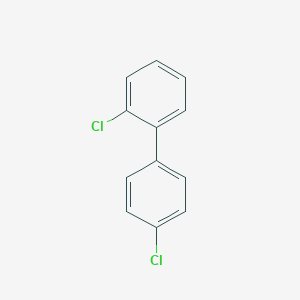
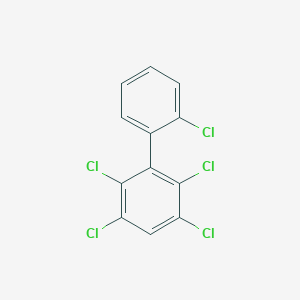
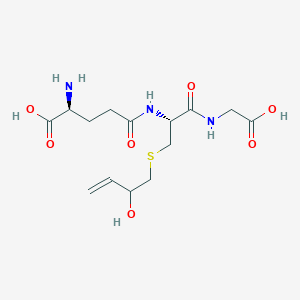
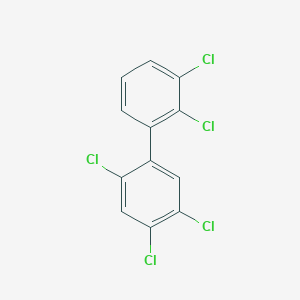
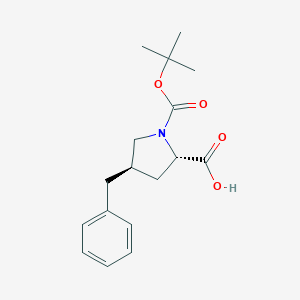
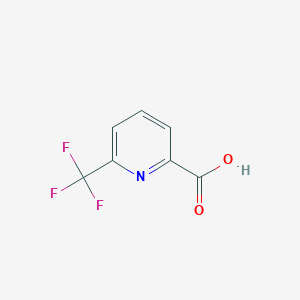
![1,3-Dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B164892.png)
